molecular formula C15H15N3O5 B13407139 N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine

N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine

Cat. No.: B13407139
M. Wt: 317.30 g/mol
InChI Key: UQHGDFTWFJVJBY-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine is an organic compound with the molecular formula C17H19N3O5. This compound is characterized by the presence of nitro groups and an ethylamine linkage, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine typically involves the reaction of N-methyl-4-nitrophenethylamine with 2-ethyl chloride in the presence of potassium carbonate and sodium iodide in acetonitrile. The reaction mixture is stirred at reflux for 72 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine involves its interaction with specific molecular targets. The nitro groups and ethylamine linkage play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
  • 2-(p-nitrophenoxy)ethylamines
  • N-methyl-4-nitrophenethylamine

Uniqueness

N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine is unique due to its specific arrangement of nitro groups and ethylamine linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

N-methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl]aniline

InChI

InChI=1S/C15H15N3O5/c1-16(12-2-4-13(5-3-12)17(19)20)10-11-23-15-8-6-14(7-9-15)18(21)22/h2-9H,10-11H2,1H3

InChI Key

UQHGDFTWFJVJBY-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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